molecular formula C91H156N36O20 B12378936 Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2

Cat. No.: B12378936
M. Wt: 2074.4 g/mol
InChI Key: YFISADBGYMWYBQ-WFTPRFDUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 is a peptide sequence composed of 18 amino acids. This peptide sequence is significant in various biological and chemical research fields due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using activating agents like HBTU or DIC.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. Large-scale production also requires rigorous quality control measures to ensure the purity and consistency of the peptide.

Chemical Reactions Analysis

Types of Reactions

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: can undergo various chemical reactions, including:

    Oxidation: The tryptophan and histidine residues can be oxidized under specific conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino acid residues can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Fmoc-protected amino acids and coupling agents like HBTU.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized tryptophan derivatives.

Scientific Research Applications

Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: has numerous applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or in vaccine development.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate signaling pathways by binding to these targets, leading to various biological effects. The exact pathways and targets depend on the specific context and application of the peptide.

Comparison with Similar Compounds

Similar Compounds

    Ac-Arg-Arg-Lys-Trp-Gln-Lys-Thr-Gly-His-Ala-Val-Arg-Ala-Ile-Gly-Arg-Leu-NH2: shares similarities with other arginine-rich peptides, such as:

Uniqueness

The uniqueness of This compound lies in its specific sequence and the resulting structural and functional properties

Properties

Molecular Formula

C91H156N36O20

Molecular Weight

2074.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]pentanediamide

InChI

InChI=1S/C91H156N36O20/c1-11-48(6)71(85(145)110-43-68(131)116-58(27-19-35-106-89(98)99)78(138)123-64(73(95)133)38-46(2)3)126-75(135)50(8)113-76(136)61(28-20-36-107-90(100)101)122-87(147)70(47(4)5)125-74(134)49(7)114-83(143)66(40-54-42-104-45-112-54)117-69(132)44-111-86(146)72(51(9)128)127-82(142)60(25-15-17-33-93)119-81(141)63(30-31-67(94)130)121-84(144)65(39-53-41-109-56-23-13-12-22-55(53)56)124-80(140)59(24-14-16-32-92)118-79(139)62(29-21-37-108-91(102)103)120-77(137)57(115-52(10)129)26-18-34-105-88(96)97/h12-13,22-23,41-42,45-51,57-66,70-72,109,128H,11,14-21,24-40,43-44,92-93H2,1-10H3,(H2,94,130)(H2,95,133)(H,104,112)(H,110,145)(H,111,146)(H,113,136)(H,114,143)(H,115,129)(H,116,131)(H,117,132)(H,118,139)(H,119,141)(H,120,137)(H,121,144)(H,122,147)(H,123,138)(H,124,140)(H,125,134)(H,126,135)(H,127,142)(H4,96,97,105)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)/t48-,49-,50-,51+,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,70-,71-,72-/m0/s1

InChI Key

YFISADBGYMWYBQ-WFTPRFDUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C

Origin of Product

United States

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